1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine
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Overview
Description
1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine is a chemical compound with the molecular formula C5H8F3N and a molecular weight of 139.12 g/mol It is characterized by the presence of a cyclopropane ring substituted with a trifluoroethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with trifluoroethylamine under specific conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroethylcyclopropanone, while reduction can produce various amine derivatives .
Scientific Research Applications
1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoroethyl group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The amine group allows it to form hydrogen bonds and interact with various biological molecules, potentially affecting enzymatic activity and cellular processes .
Comparison with Similar Compounds
Cyclopropanamine: Similar in structure but lacks the trifluoroethyl group.
1-(2,2,2-Trifluoroethyl)cyclopropane: Similar but without the amine group.
Uniqueness: 1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine is unique due to the presence of both the trifluoroethyl and amine groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, distinguishing it from other cyclopropane derivatives .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)3-4(9)1-2-4/h1-3,9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIOOOKWZHMCFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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